molecular formula C16H19NO4 B2608581 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide CAS No. 2034396-53-5

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide

Cat. No.: B2608581
CAS No.: 2034396-53-5
M. Wt: 289.331
InChI Key: SECNOYZUOZOIOO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is a compound that features a unique structure combining furan rings with a cyclopentanecarboxamide moiety Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide typically involves the following steps:

    Formation of the furan rings: The furan rings can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid or furfural.

    Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the furan rings, which can be achieved through reactions such as aldol condensation or Michael addition.

    Formation of the cyclopentanecarboxamide moiety: The final step involves the coupling of the furan derivatives with cyclopentanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furans or hydroxyethyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The presence of furan rings and hydroxyethyl groups suggests potential interactions with various molecular targets through hydrogen bonding, π-π interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is unique due to its combination of furan rings with a hydroxyethyl group and a cyclopentanecarboxamide moiety

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(12-4-1-2-5-12)17-11-16(19,13-7-9-20-10-13)14-6-3-8-21-14/h3,6-10,12,19H,1-2,4-5,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNOYZUOZOIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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